BenchChemオンラインストアへようこそ!

Cysteinyl Leukotriene HPLC Mixture II

HPLC Method Development Lipidomics Inflammation Research

The Cysteinyl Leukotriene HPLC Mixture II is a certified analytical reference standard specifically formulated to facilitate the high-performance liquid chromatography (HPLC) identification and quantification of primary cysteinyl leukotrienes (CysLTs) and related eicosanoids. This mixture contains six precisely defined components: Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), Leukotriene E4 (LTE4), Leukotriene F4 (LTF4), and N-acetyl Leukotriene E4 (5 µg each), plus Prostaglandin B2 (10 µg) as an internal standard.

Molecular Formula
Molecular Weight
Cat. No. B1164531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteinyl Leukotriene HPLC Mixture II
SynonymsCysLT HPLC Mixture II
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cysteinyl Leukotriene HPLC Mixture II: Multi-Component Analytical Standard for Leukotriene Pathway Research and Lipid Mediator Quantification


The Cysteinyl Leukotriene HPLC Mixture II is a certified analytical reference standard specifically formulated to facilitate the high-performance liquid chromatography (HPLC) identification and quantification of primary cysteinyl leukotrienes (CysLTs) and related eicosanoids. This mixture contains six precisely defined components: Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), Leukotriene E4 (LTE4), Leukotriene F4 (LTF4), and N-acetyl Leukotriene E4 (5 µg each), plus Prostaglandin B2 (10 µg) as an internal standard . It is supplied as a ready-to-use solution in ethanol, with each component guaranteed at a purity of ≥98%, ensuring high reproducibility and accuracy in analytical method development and validation [1]. This product is distinct from other CysLT mixtures due to its unique inclusion of LTF4 and N-acetyl LTE4, which are important for studying the complete metabolic cascade and for resolving complex biological samples [2].

Why Generic Cysteinyl Leukotriene Standards Cannot Substitute for the Defined HPLC Mixture II in Analytical Workflows


Substituting the Cysteinyl Leukotriene HPLC Mixture II with generic or single-component leukotriene standards introduces significant analytical and interpretational risks, particularly in complex biological matrices. First, the mixture's defined composition of six components at precise quantities (5 µg each for the five leukotrienes, 10 µg for PGB2) provides a unique, multi-analyte retention time and peak area profile essential for method validation and system suitability testing in HPLC assays [1]. In contrast, using individual standards requires laborious, error-prone manual mixing and calibration, which compromises inter-laboratory reproducibility and quantification accuracy. Second, the mixture's inclusion of the rarer metabolites LTF4 and N-acetyl LTE4 is critical for resolving these peaks from the more abundant LTC4, LTD4, and LTE4 in biological samples; failure to account for them can lead to misidentification and inaccurate quantification [2]. Third, the mixture's ≥98% purity for each component ensures minimal interference, a benchmark not guaranteed when combining lower-purity individual standards . Finally, the presence of Prostaglandin B2 as an internal standard directly supports normalized quantitation, a feature absent in simple leukotriene mixes . These differences directly impact data integrity and the validity of comparative studies in inflammation, asthma, and lipidomics research.

Quantitative Differentiation of Cysteinyl Leukotriene HPLC Mixture II Against Alternative Analytical Standards


Expanded Analytic Coverage vs. Basic CysLT Mixtures: Inclusion of LTF4 and N-Acetyl LTE4

The Cysteinyl Leukotriene HPLC Mixture II contains six defined components, including Leukotriene F4 (LTF4) and N-acetyl Leukotriene E4, in addition to the standard LTC4, LTD4, and LTE4. This is in contrast to the Enzo Life Sciences 'Cysteinyl leukotriene mixture', which only provides LTC4, LTD4, and LTE4 . The inclusion of LTF4 and N-acetyl LTE4 is essential for accurately identifying and quantifying the full spectrum of CysLT metabolites in biological samples, as these compounds can co-elute with or be mistaken for the major leukotrienes .

HPLC Method Development Lipidomics Inflammation Research

Superior Component Purity and Analytical Reproducibility: ≥98% vs. ≥90%

The Cysteinyl Leukotriene HPLC Mixture II guarantees a minimum purity of ≥98% for each individual leukotriene component, as specified by the manufacturer [1]. This is a higher purity threshold than the ≥90% (by HPLC) purity specification for the Enzo Life Sciences 'Cysteinyl leukotriene mixture' . Higher purity directly translates to fewer interfering peaks, improved signal-to-noise ratios, and greater confidence in peak assignment, especially when quantifying low-abundance metabolites in complex samples.

Analytical Chemistry Quality Control Lipid Mediator Analysis

Improved HPLC Resolution of Cysteinyl Leukotrienes via Optimized TFA Gradient

A published HPLC method using a trifluoroacetic acid (TFA) gradient (0.003% to 0.005%) on a Spherisorb ODS-2 column demonstrated excellent baseline resolution of LTC4, LTD4, and LTE4, with these cysteinyl leukotrienes eluting as a distinct group after other major eicosanoids [1]. This method, which is directly applicable to the Cysteinyl Leukotriene HPLC Mixture II, achieves analysis of PGB2, LTB4, HETEs, and CysLTs in only 30 minutes. The inclusion of LTF4 and N-acetyl LTE4 in the mixture allows for the extension of this validated method to resolve a more complete set of metabolites.

Chromatography Method Optimization Lipid Biochemistry

Enhanced Stability and Storage Specification for Long-Term Analytical Consistency

The Cysteinyl Leukotriene HPLC Mixture II is formulated for stability, with a manufacturer-specified storage condition of -20°C and a stability guarantee of ≥4 years [1]. This defined, long-term stability is critical for laboratories performing longitudinal studies, multi-site trials, or requiring consistent performance over extended periods. In contrast, the Enzo mixture is supplied in a methanol/ammonium acetate buffer and requires storage at -80°C, which may be less convenient and does not have a publicly stated shelf-life guarantee .

Analytical Chemistry Standard Stability Method Validation

Optimal Procurement Scenarios for Cysteinyl Leukotriene HPLC Mixture II in Lipid Mediator and Inflammation Research


Comprehensive Metabolite Profiling in Asthma and Allergic Inflammation Models

Laboratories investigating the role of cysteinyl leukotrienes in asthma pathogenesis, allergic rhinitis, or other type 2 inflammatory diseases require a reliable standard to identify and quantify the full spectrum of LTC4 metabolites. The Mixture II's inclusion of LTF4 and N-acetyl LTE4 enables accurate peak assignment in complex biological matrices like bronchoalveolar lavage fluid or cell culture supernatants, directly supporting studies on leukotriene biosynthesis and metabolism . This is crucial for validating the effects of 5-lipoxygenase inhibitors or CysLT1 receptor antagonists .

HPLC-UV Method Development and Validation for Eicosanoid Analysis

Analytical chemists developing or validating a robust HPLC-UV method for quantifying leukotrienes and related eicosanoids can leverage the Mixture II as a comprehensive system suitability standard. The defined composition and high purity (≥98%) of each component allow for precise calculation of retention time windows, resolution factors, and peak area reproducibility, ensuring the method meets ICH or other regulatory guidelines [1]. The mixture's formulation in ethanol is also convenient for direct injection or simple dilution .

Lipidomics and Targeted Metabolomics Workflows Requiring Multi-Analyte Calibration

In targeted lipidomics studies using LC-MS/MS, the Mixture II provides a cost-effective and time-saving alternative to preparing multi-point calibration curves from individual standards. Its defined quantities (5 µg of each leukotriene) and high purity allow for accurate preparation of calibration standards and quality control samples, ensuring robust quantification of LTC4, LTD4, and LTE4 in clinical samples, such as urine or plasma, where LTE4 is a key biomarker of systemic CysLT production . The inclusion of PGB2 as an internal standard further streamlines the workflow .

Pharmacodynamic Studies of Leukotriene Pathway Modulators

Researchers evaluating the efficacy of novel inhibitors targeting LTC4 synthase, γ-glutamyl transpeptidase, or dipeptidases require a precise tool to monitor changes in the CysLT metabolic profile. The Mixture II's comprehensive panel of metabolites (LTC4, LTD4, LTE4, LTF4, N-acetyl LTE4) is essential for assessing whether a compound alters the relative abundance of these species in in vitro or in vivo models, providing direct mechanistic insight beyond simple LTC4 quantification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cysteinyl Leukotriene HPLC Mixture II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.